molecular formula C9H18O2 B2883458 (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol CAS No. 2248220-56-4

(2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol

Cat. No. B2883458
CAS RN: 2248220-56-4
M. Wt: 158.241
InChI Key: UMLGPXADTSGWBE-VEDVMXKPSA-N
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Description

(2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol, also known as MOP, is a chiral alcohol compound that has gained attention in recent years due to its potential applications in various fields of research. MOP is a colorless liquid with a boiling point of 180-182°C and a molecular weight of 160.23 g/mol. In

Mechanism of Action

(2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol has been shown to have an inhibitory effect on the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol can increase the concentration of acetylcholine in the brain, leading to enhanced cognitive function.
Biochemical and Physiological Effects:
(2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol can improve cognitive function, reduce anxiety and depression, and enhance physical performance.

Advantages and Limitations for Lab Experiments

One of the advantages of (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol is its low toxicity, which makes it a safe compound to work with in the laboratory. (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol is also readily available and relatively inexpensive. However, one of the limitations of (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol. One area of interest is the development of (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. Another area of interest is the use of (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol and its potential applications in various fields of research.
Conclusion:
In conclusion, (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol, or (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol, is a chiral alcohol compound with a range of potential applications in various fields of research. (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol can be synthesized through a simple reaction and has been shown to have inhibitory effects on the enzyme acetylcholinesterase, leading to enhanced cognitive function. (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol has a range of biochemical and physiological effects and is a safe and readily available compound to work with in the laboratory. Future research on (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol may lead to the development of new drugs and the discovery of new applications in various fields of research.

Synthesis Methods

(2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol can be synthesized through the reaction of 2-methylpropan-1-ol with oxirane in the presence of a Lewis acid catalyst. This reaction results in the formation of (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol and water as a by-product. The yield of (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol can be increased by using a higher concentration of oxirane or by prolonging the reaction time.

Scientific Research Applications

(2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol has been extensively studied in various fields of research, including organic chemistry, biochemistry, and pharmacology. (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol has been used as a chiral auxiliary in asymmetric synthesis, as a solvent in chemical reactions, and as a building block for the synthesis of other compounds.

properties

IUPAC Name

(2R)-2-methyl-3-(oxan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-8(7-10)6-9-4-2-3-5-11-9/h8-10H,2-7H2,1H3/t8-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLGPXADTSGWBE-VEDVMXKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCCCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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